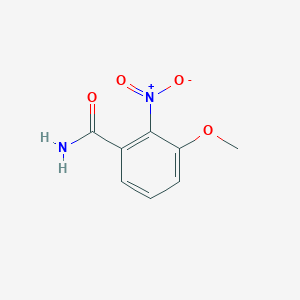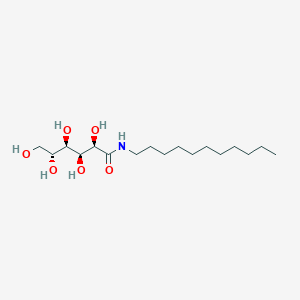
N-n-Undecylgluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-n-Undecylgluconamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a derivative of gluconic acid and is commonly used as a surfactant and emulsifier.
Mecanismo De Acción
The mechanism of action of N-n-Undecylgluconamide is not fully understood. However, it is believed to exert its antimicrobial properties by disrupting the cell wall of microorganisms and inhibiting their growth.
Efectos Bioquímicos Y Fisiológicos
N-n-Undecylgluconamide has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-n-Undecylgluconamide in lab experiments is its low toxicity, which makes it safe for use in various applications. However, one limitation is its limited solubility in water, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-n-Undecylgluconamide. One direction is to further investigate its antimicrobial properties and potential use as a biopesticide. Another direction is to study its potential applications in drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
N-n-Undecylgluconamide can be synthesized by reacting gluconic acid with undecylenic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction occurs through an esterification process, which results in the formation of N-n-Undecylgluconamide.
Aplicaciones Científicas De Investigación
N-n-Undecylgluconamide has been studied for its potential applications in various fields such as medicine, food science, and agriculture. In medicine, it has been found to have antimicrobial properties and has been used as a component in wound dressings. In food science, it has been used as an emulsifier and stabilizer in food products. In agriculture, it has been studied for its potential as a biopesticide.
Propiedades
Número CAS |
104883-69-4 |
|---|---|
Nombre del producto |
N-n-Undecylgluconamide |
Fórmula molecular |
C17H35NO6 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-undecylhexanamide |
InChI |
InChI=1S/C17H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18-17(24)16(23)15(22)14(21)13(20)12-19/h13-16,19-23H,2-12H2,1H3,(H,18,24)/t13-,14-,15+,16-/m1/s1 |
Clave InChI |
SALJKOPFFFXOQN-LVQVYYBASA-N |
SMILES isomérico |
CCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Sinónimos |
N-n-undecyl-D-gluconamide N-n-undecylgluconamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



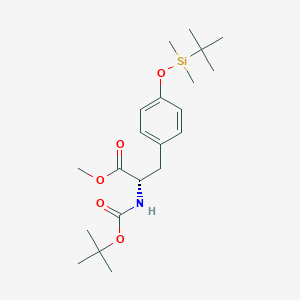
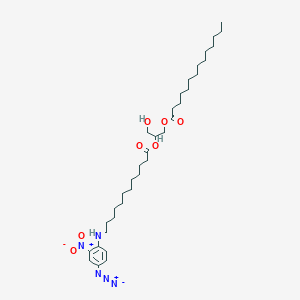
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
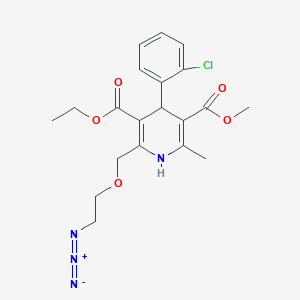
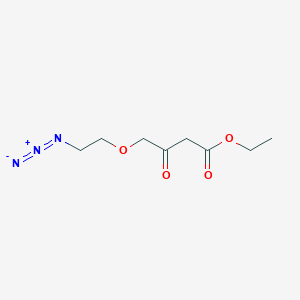
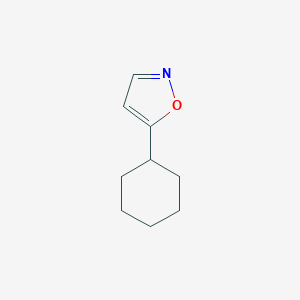
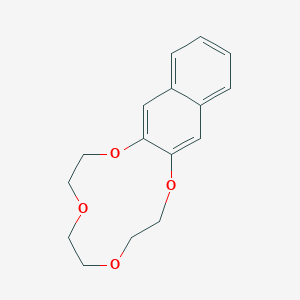
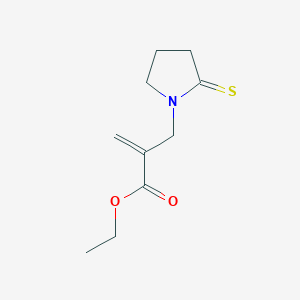
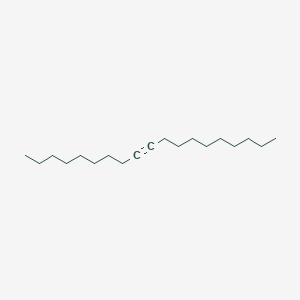
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
